molecular formula C21H16N4O3S B2922955 3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111316-51-8

3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No. B2922955
M. Wt: 404.44
InChI Key: ZARURFPLSRZBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine” appears to be a complex organic molecule. It contains several functional groups and rings, including a benzodioxol group, a methylphenyl group, an oxadiazol group, and a pyridazine group. These groups could potentially confer interesting chemical and physical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Without specific information, it’s hard to say exactly how this compound would be synthesized. However, it’s likely that the synthesis would involve reactions such as aromatic substitution, condensation, and possibly even a cyclization to form the ring structures.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxol group, for example, is a type of ether that is often found in biologically active compounds. The oxadiazol group is a type of heterocycle that can participate in a variety of chemical reactions. The pyridazine group is another type of heterocycle that is often found in pharmaceuticals and other biologically active compounds.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. However, the presence of multiple functional groups and ring structures suggests that it could participate in a variety of chemical reactions. For example, the ether group in the benzodioxol ring could potentially be cleaved under acidic conditions. The oxadiazol ring could potentially participate in reactions involving its nitrogen atoms.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could potentially make the compound relatively rigid, which could influence its solubility, melting point, and other physical properties. The presence of the ether, sulfanyl, and nitrogen-containing groups could also influence the compound’s reactivity.


Scientific Research Applications

Synthesis of Antitumor and Antibacterial Agents

Research indicates the synthesis of various heterocyclic compounds, including thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which show potent antitumor and antibacterial activities. These compounds, through a series of synthetic steps, reveal significant in vitro activity against human tumor cell lines, such as liver, colon, and lung cancers, and exhibit high activity against Gram-positive and Gram-negative bacteria. This demonstrates the potential of such chemical structures in developing therapeutic agents for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).

Antibacterial Evaluation of Novel Heterocyclic Compounds

Further studies have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to enhance antibacterial properties. The creation of pyran, pyridine, and pyridazine derivatives, among others, and their subsequent evaluation for antibacterial activity, highlights the chemical diversity and potential for discovering new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Development of Antiviral Agents

The synthesis of certain heterocyclic derivatives, such as quinoxaline, benzothiadiazine, and imidazo[1,2-a]pyridine, has been explored for their potential antiviral applications. The structural diversity of these compounds and their ability to serve as key intermediates for further chemical modifications underscore the versatility of heterocyclic chemistry in addressing various biological targets (Zohdi, Osman, & Abdelhamid, 1997).

Safety And Hazards

Without specific information, it’s hard to say exactly what the safety hazards associated with this compound might be. However, like all chemicals, it should be handled with care. Appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and to protect the environment.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a novel compound, initial research might focus on characterizing its physical and chemical properties, studying its reactivity, and determining its potential uses. If it’s intended to be used as a pharmaceutical, future research might focus on studying its biological activity, optimizing its synthesis, and conducting preclinical and clinical trials.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.


properties

IUPAC Name

5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-13-3-2-4-15(9-13)21-22-19(28-25-21)11-29-20-8-6-16(23-24-20)14-5-7-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARURFPLSRZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

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